N,N-dipropylpiperidin-4-amine
Description
N,N-Dipropylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with two propyl groups at the nitrogen atom. This compound belongs to the broader class of piperidine derivatives, which are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
N,N-dipropylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANAYXZRKSRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396909 | |
| Record name | N,N-dipropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675136-96-6 | |
| Record name | N,N-dipropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675136-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropylpiperidin-4-amine typically involves the alkylation of piperidine with propyl halides. One common method is the reaction of piperidine with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, leading to the formation of quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Studied for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dipropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N,N-Dipropylpyridin-4-amine
- Structure : Pyridine ring (aromatic) with two propyl groups at the nitrogen.
- Key Differences : Unlike piperidine, pyridine is unsaturated, leading to reduced basicity and altered electronic properties. The aromaticity of pyridine may influence binding to biological targets compared to the saturated piperidine ring .
- Molecular Data : CAS 69008-70-4; molecular formula C₁₁H₁₈N₂ (calculated molecular weight: 178.28 g/mol).
(b) N-Isopropylpiperidin-4-amine
- Structure : Piperidine ring with a single isopropyl group.
- Safety protocols for handling include stringent PPE requirements (e.g., face shields, gloves) .
(c) N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
- Structure : Piperidine linked to a pyrimidine ring via an allyl group.
- Key Differences : The pyrimidine core enables π-π stacking interactions in biological systems, a feature absent in simpler piperidine amines. Such derivatives are explored in kinase inhibitors and agrochemicals .
Physical and Chemical Properties
Biological Activity
Introduction
N,N-dipropylpiperidin-4-amine (DPPA) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of DPPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DPPA is characterized by its piperidine ring structure with two propyl groups attached to the nitrogen atom at the N,N position. Its chemical formula is , and its molecular weight is approximately 184.33 g/mol. The compound's structural characteristics contribute to its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 184.33 g/mol |
| Structure | DPPA Structure |
Biological Activity
Research indicates that DPPA may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests potential effects on mood and behavior.
- Dopaminergic Activity : DPPA has been found to exhibit dopaminergic activity, which may influence conditions such as depression and schizophrenia.
- Serotonergic Modulation : There are indications that DPPA can modulate serotonergic pathways, potentially affecting anxiety and mood disorders.
2. Anticancer Properties
Recent studies have shown that derivatives of piperidine, including DPPA, possess antitumor properties. A notable study evaluated a series of piperidine derivatives for their antileukemic activity:
- Case Study : A derivative similar to DPPA demonstrated significant growth inhibition in cultured leukemia cells, indicating its potential as an anticancer agent .
This antileukemic activity may be attributed to the ability of piperidine derivatives to induce apoptosis in cancer cells.
3. Antimicrobial Activity
DPPA has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains:
- In Vitro Studies : Tests showed that DPPA had a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
4. Neuroprotective Effects
The neuroprotective effects of DPPA have been explored in models of neurodegenerative diseases:
- Research Findings : In animal models, DPPA administration resulted in reduced neuronal damage following induced oxidative stress, indicating its potential as a neuroprotective agent.
5. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of DPPA is crucial for evaluating its therapeutic viability:
- Absorption and Metabolism : Studies suggest that DPPA is well absorbed when administered orally, with a half-life suitable for therapeutic use.
- Toxicological Profile : Early toxicity assessments indicate that DPPA has a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
